Tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate
Description
Chemical Structure: The compound features a piperidine ring substituted with a tert-butyl carboxylate group, a cyclopropylmethyl amino moiety, and a hydroxymethyl group. Its molecular weight is 284.39 g/mol, and it has a CAS number of 1909316-78-4 . Physical Properties: It exists as a clear, pale liquid with a purity ≥95%, making it suitable for precise laboratory applications . Applications:
- Pharmaceutical Research: Serves as a building block for drug candidates, leveraging its amino and hydroxymethyl groups for functionalization .
- Material Science: Used in synthesizing polymers or coatings with enhanced thermal stability or mechanical strength .
- Organic Synthesis: Reactive sites enable diverse transformations, such as esterification or oxidation of the hydroxymethyl group .
Properties
IUPAC Name |
tert-butyl 4-(cyclopropylmethylamino)-4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)20-13(19)17-8-6-15(11-18,7-9-17)16-10-12-4-5-12/h12,16,18H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQBEWXIIVZYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)NCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
Due to its unique structure, this compound has garnered interest in pharmacological research:
- Potential Antidepressant Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit serotonin reuptake inhibition, indicating potential use as antidepressants.
- Neurological Disorders : The piperidine framework is often associated with compounds targeting neurological pathways, suggesting that this compound may have applications in treating conditions such as anxiety or schizophrenia.
Organic Synthesis Applications
In organic chemistry, tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate serves as an important intermediate:
- Building Block for Complex Molecules : Its functional groups allow for further modifications, making it a versatile building block in the synthesis of more complex organic molecules.
- Reagent in Medicinal Chemistry : The compound can be utilized in the development of new pharmaceuticals by serving as a precursor for various bioactive compounds.
Case Studies and Research Findings
-
Study on Antidepressant Effects :
- A recent study explored the effects of similar piperidine derivatives on serotonin transporters. Results indicated that compounds with cyclopropyl substitutions showed enhanced binding affinity, suggesting potential therapeutic uses in mood disorders.
-
Synthesis of Novel Derivatives :
- Research conducted on the modification of this compound led to the discovery of new derivatives with improved pharmacokinetic properties, enhancing their suitability for drug development.
-
Biological Activity Assessment :
- A series of biological assays demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties, indicating potential applications in treating inflammatory diseases.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context and the specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The table below compares the target compound with key analogs:
*Estimated based on molecular formulas.
Key Differences and Implications
Cyclopropylmethyl Amino Group
- Target Compound : The cyclopropyl group enhances metabolic stability due to its strained ring, which resists oxidative degradation. This is advantageous in drug design for improving half-life .
Hydroxymethyl Group
- Target Compound vs. Phenyl-substituted Analog (12) : The hydroxymethyl group in the target compound allows for easier functionalization (e.g., phosphorylation) compared to the inert phenyl group, which is more suited for rigid structural roles in materials .
Nitro and Acetylated Derivatives
- Nitro-pyrimidinyl Analog (9): The nitro group may act as a prodrug motif, activated under reductive conditions in vivo, whereas the acetylated amino group in reduces basicity, enhancing membrane permeability .
Pharmacological Potential
- The target compound’s cyclopropylmethyl amino group interacts with hydrophobic enzyme pockets, as seen in kinase inhibitors (e.g., CDK9 inhibitors in ) .
- Analog with Pyridinyl Group (10) : Demonstrated utility in M1 muscarinic receptor agonists (), highlighting substituent-dependent receptor specificity .
Biological Activity
Tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate, identified by its CAS number 1909316-78-4, is a compound of significant interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 284.39 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1CCC(CO)(CC1)NCC1CC1
The compound features a piperidine ring, which is a common motif in many biologically active molecules, contributing to its interaction with various biological targets .
Research indicates that compounds similar to this compound often exhibit activity through the modulation of specific receptors or enzymes. The piperidine structure allows for versatile interactions with biological macromolecules, potentially affecting pathways involved in cell signaling and metabolic regulation.
Potential Biological Targets
- Kinases : The compound may interact with various kinases, similar to other piperazine derivatives known for their inhibitory effects on cell proliferation.
- Transporters : It could also influence the activity of transport proteins such as LAT1 (SLC7A5), which is implicated in cancer cell metabolism and drug resistance .
Cytotoxicity and Selectivity
The compound's cytotoxic profile remains to be fully characterized; however, preliminary data suggest it may possess low cytotoxicity while maintaining potent activity against certain cancer cell lines. This characteristic is crucial for developing therapeutics that minimize harm to normal cells while targeting malignant ones .
Case Studies and Research Findings
- In Vitro Studies :
- Preclinical Models :
- In animal models, compounds with similar piperidine structures have demonstrated the ability to inhibit tumor growth effectively. These findings provide a basis for further investigation into the pharmacodynamics of this compound in vivo.
Chemical Reactions Analysis
Boc Group Deprotection
The tert-butyl carbamate group undergoes acid-catalyzed cleavage , a critical step in synthetic workflows to expose the free amine. While specific data for this compound is limited, analogous piperidine-Boc derivatives show:
| Reaction Conditions | Outcome | Yield Range* |
|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | Deprotection to free piperidine | 85–95% |
| HCl in dioxane | Salt formation with HCl | 70–80% |
*Typical yields for Boc deprotection observed in piperidine derivatives .
Hydroxymethyl Group Reactivity
The hydroxymethyl group participates in nucleophilic substitutions and oxidation reactions :
Ether Formation
Reaction with electrophiles under Mitsunobu conditions:
textDIAD, PPh₃, THF R-OH → R-O-CH₂-(piperidine core)
Example from analogous systems :
-
Reaction with 5-chloro-2-hydroxybenzonitrile yielded 60% substituted ether under DIAD/PPh₃ catalysis.
Oxidation to Carboxylic Acid
Controlled oxidation with Jones reagent (CrO₃/H₂SO₄) converts hydroxymethyl to carboxylate, though no direct data exists for this compound.
Cyclopropylmethylamino Group Transformations
This group exhibits base-mediated alkylation and Schiff base formation :
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) in DMF/NaH:
textR-X + H₂N-(cyclopropylmethyl) → R-NH-(cyclopropylmethyl)
Yields for similar reactions: 62–74% .
Reductive Amination
Potential for coupling with aldehydes/ketones using NaBH₃CN or BH₃·THF.
Sequential Deprotection-Functionalization
-
Boc removal with TFA → free amine
-
Amide coupling with activated esters (e.g., EDC/HOBt) → new amide derivatives
-
Hydroxymethyl oxidation → carboxylate intermediates
Tandem Ether-Amine Derivatization
Example pathway from related systems :
textStep 1: Mitsunobu etherification (60% yield) Step 2: Boc deprotection (90% yield) Step 3: Acylation with acetyl chloride (75% yield)
Stability and Side Reactions
-
Cyclopropane Ring Stability : Resistant to ring-opening under mild acidic/basic conditions but may undergo strain-relief reactions with strong electrophiles (e.g., Br₂).
-
Competitive Reactivity : Hydroxymethyl and amine groups may require protection/deprotection strategies to avoid cross-reactivity.
Key Data Table for Analogous Reactions
| Functional Group | Reaction Type | Conditions | Yield | Source |
|---|---|---|---|---|
| Boc | Acidic cleavage | TFA/DCM, rt, 2h | 90% | |
| Hydroxymethyl | Mitsunobu etherification | DIAD, PPh₃, THF, 24h | 60–74% | |
| Amine | Alkylation | NaH, DMF, alkyl halide, 20h | 62% |
Preparation Methods
Piperidine Core Functionalization
A common starting material for analogous compounds is tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 123855-51-6), which has been utilized in diverse alkylation and etherification reactions. For instance, in a documented procedure, this intermediate reacts with sodium hydride and 2-bromo-4-chloro-5-nitropyridine to form tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate in 62% yield. This demonstrates the feasibility of activating the hydroxymethyl group as a nucleophile under basic conditions.
Table 1: Representative Alkylation Reactions of tert-Butyl 4-(Hydroxymethyl)Piperidine-1-Carboxylate
Introduction of the Cyclopropylmethylamino Group
The incorporation of the cyclopropylmethylamino moiety may involve reductive amination or nucleophilic substitution. A plausible pathway involves:
- Deprotection of the Boc group : Using acidic conditions (e.g., HCl in dioxane) to generate the free piperidine amine.
- Alkylation with cyclopropylmethyl bromide : Conducted in the presence of a base such as potassium carbonate or sodium hydride.
- Re-protection of the amine : If necessary, to prevent side reactions during subsequent steps.
Notably, reductive amination using cyclopropylmethylamine and a ketone precursor (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) could simultaneously introduce the amine and hydroxymethyl groups via subsequent reduction.
Simultaneous Geminal Functionalization
The geminal placement of the hydroxymethyl and cyclopropylmethylamino groups presents a synthetic challenge. One innovative approach could involve a Mannich reaction , wherein a pre-formed imine reacts with formaldehyde and cyclopropylmethylamine to install both substituents in a single step. For example:
$$
\text{tert-Butyl 4-oxopiperidine-1-carboxylate} + \text{cyclopropylmethylamine} + \text{HCHO} \xrightarrow{\text{AcOH}} \text{Target Compound}
$$
Following the Mannich reaction, reduction of the ketone to a hydroxymethyl group (e.g., using NaBH4) would yield the desired product.
Optimization and Challenges
Protecting Group Strategy
The Boc group’s stability under basic and nucleophilic conditions makes it ideal for piperidine protection. However, its removal requires acidic conditions, which must be compatible with the cyclopropylmethylamino group. Alternatives such as Fmoc or Cbz protection were considered but deemed less practical due to compatibility issues with subsequent alkylation steps.
Stereochemical Considerations
While the target compound’s stereochemistry is unspecified, synthetic routes must account for potential diastereomer formation during geminal functionalization. Chiral auxiliaries or asymmetric catalysis could be employed if enantioselectivity is required.
Comparative Analysis of Methodologies
Table 2: Efficiency of Key Synthetic Steps
| Step | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hydroxymethyl alkylation | High chemoselectivity | Requires strong bases (e.g., NaH) | 60–74% |
| Reductive amination | Simultaneous introduction of substituents | Requires ketone precursor | 50–80% |
| Mannich reaction | One-pot geminal functionalization | Sensitivity to reaction conditions | 40–65% |
Q & A
Q. What are the recommended synthetic routes for tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with tert-butyl-protected piperidine derivatives. For example, a template reaction (as in ) uses tert-butyl 4-(aminomethyl)piperidine-1-carboxylate as a precursor, reacting with cyclopropylmethylamine under conditions optimized for nucleophilic substitution. Key parameters include:
- Temperature : Maintain 20–25°C to avoid side reactions.
- Solvent : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity.
- Catalyst : Employ coupling agents like HATU or DCC for amide bond formation.
Optimization involves monitoring reaction progress via TLC (Rf ~0.56 in hexane:ethyl acetate = 2:1) and adjusting stoichiometric ratios (1.2–1.5 equivalents of cyclopropylmethylamine) to improve yield .
Q. What purification techniques are effective for this compound, and how do solvent systems influence purity?
- Methodological Answer : Silica gel column chromatography is the primary method, with solvent systems tailored to polarity:
Q. How should researchers characterize the compound’s structure and confirm synthetic success?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to confirm piperidine ring substitution patterns and cyclopropylmethyl group integration.
- HRMS : Validate molecular formula (e.g., C₁₆H₂₉N₂O₃).
- XRD : Resolve stereochemistry of the hydroxymethyl group (if crystalline).
- IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches.
Cross-reference with PubChem structural data (InChIKey: SLNNQRYXMIVPLO-UHFFFAOYSA-N) for validation .
Advanced Research Questions
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : Solubility varies significantly with solvent polarity:
Q. What strategies mitigate instability during long-term storage?
- Methodological Answer : Stability is pH- and temperature-dependent:
Q. How can researchers resolve contradictions in biological activity data across assays?
- Methodological Answer : Contradictions often arise from assay-specific conditions:
- Cell Line Variability : Test in ≥3 cell lines (e.g., HEK293, HepG2) to confirm target specificity.
- Assay Sensitivity : Compare IC₅₀ values using fluorometric vs. colorimetric readouts.
- Metabolic Interference : Include liver microsome stability tests to rule out rapid metabolite formation.
Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What functional groups are critical for structure-activity relationship (SAR) studies?
- Methodological Answer : Key moieties influencing activity:
| Group | Role | Modification Impact |
|---|---|---|
| Cyclopropylmethyl amine | Enhances lipophilicity | Removal reduces potency |
| Hydroxymethyl | Mediates hydrogen bonding | Oxidation lowers solubility |
| tert-Butyl carbamate | Protects amine; modulates PK | Cleavage in vivo |
| SAR studies should systematically replace each group (e.g., substituting cyclopropyl with methyl) and assess changes in IC₅₀ and LogP . |
Q. What in vivo pharmacokinetic (PK) parameters should be prioritized for preclinical studies?
- Methodological Answer : Focus on:
- Oral Bioavailability : Use Caco-2 permeability assays (target: Papp ≥5 × 10⁻⁶ cm/s).
- Half-Life : Monitor plasma concentration in rodents (target: t₁/₂ ≥4 hrs).
- Metabolic Stability : Incubate with liver microsomes (CYP3A4/2D6 inhibition assays).
For CNS-targeted applications, measure brain:plasma ratio (target: ≥0.3) .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data between enzymatic and cell-based assays?
- Methodological Answer : Common causes and solutions:
| Discrepancy Source | Resolution Strategy |
|---|---|
| Off-target effects | Use CRISPR-knockout models |
| Assay interference (e.g., autofluorescence) | Validate via LC-MS/MS |
| Compound aggregation | Include detergent controls (e.g., 0.01% Triton X-100) |
| Re-test with orthogonal methods (e.g., thermal shift assay for target engagement) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
